molecular formula C24H27FN4O2S B2974204 N-((4-cyclohexyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476448-34-7

N-((4-cyclohexyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2974204
CAS No.: 476448-34-7
M. Wt: 454.56
InChI Key: PLPNYHPNVVJHFY-UHFFFAOYSA-N
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Description

The compound N-((4-cyclohexyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a 1,2,4-triazole derivative with a cyclohexyl group at position 4, a (3-fluorobenzyl)thio moiety at position 5, and a methyl-linked 4-methoxybenzamide at position 3 (Figure 1). Its molecular weight is 496.6 g/mol (calculated based on substituents). The 1,2,4-triazole core is known for pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

N-[[4-cyclohexyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O2S/c1-31-21-12-10-18(11-13-21)23(30)26-15-22-27-28-24(29(22)20-8-3-2-4-9-20)32-16-17-6-5-7-19(25)14-17/h5-7,10-14,20H,2-4,8-9,15-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPNYHPNVVJHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3CCCCC3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-cyclohexyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the cyclohexyl and fluorobenzylthio groups, and the attachment of the methoxybenzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using a catalyst such as copper(I) iodide.

    Introduction of Cyclohexyl and Fluorobenzylthio Groups: These groups are typically introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with cyclohexyl halides and fluorobenzylthiol.

    Attachment of Methoxybenzamide Moiety: The final step involves the coupling of the triazole intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-cyclohexyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((4-cyclohexyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((4-cyclohexyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs

Compound Name Substituents (Position 4, 5, 3) Molecular Weight (g/mol) Key Features
Target Compound 4-cyclohexyl, 5-(3-fluorobenzylthio), 3-(4-methoxybenzamidomethyl) 496.6 High lipophilicity (cyclohexyl), fluorinated thioether
N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide 4-(4-ethoxyphenyl), 5-(4-fluorobenzylthio), 3-(4-methoxybenzamidomethyl) 492.6 Ethoxy enhances solubility vs. cyclohexyl
3-fluoro-N-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide 4-phenyl, 5-(3-trifluoromethylbenzylthio), 3-(3-fluorobenzamidomethyl) 516.5 Trifluoromethyl increases metabolic stability
4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 4-(4-bromophenyl), 5-thione, 3-(3,4,5-trimethoxyphenyl) 537.4 Bromine adds steric bulk; thione tautomer

Substituent Effects

  • Cyclohexyl vs.
  • Fluorinated Thioethers (Position 5): The 3-fluorobenzylthio group balances electron-withdrawing effects and metabolic resistance. In contrast, the 3-(trifluoromethyl)benzylthio group in offers greater metabolic stability but higher molecular weight.
  • Benzamide Modifications (Position 3): The 4-methoxybenzamide in the target compound may enhance π-π stacking in receptor binding compared to non-methoxy analogs (e.g., ).

Pharmacological Implications

Bioactivity Trends

  • Antimicrobial Potential: Triazoles with electron-withdrawing groups (e.g., fluorine, trifluoromethyl) show enhanced activity against resistant pathogens .
  • Anticancer Activity: Bulky substituents (e.g., cyclohexyl, bromophenyl) may improve binding to hydrophobic kinase pockets .

Physicochemical Properties

  • Lipophilicity (LogP): Cyclohexyl (target) > trifluoromethyl () > ethoxyphenyl ().
  • Solubility: Ethoxyphenyl () > phenyl () > cyclohexyl (target).

Biological Activity

N-((4-cyclohexyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring and subsequent modifications to introduce the methoxy and benzamide functionalities. The general synthetic route can be outlined as follows:

  • Formation of Triazole Ring : The initial step involves cyclization reactions between hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
  • Thioether Formation : Reacting the triazole with a suitable thiol results in the formation of the thioether linkage.
  • Benzamide Formation : The final step involves acylation with 4-methoxybenzoyl chloride to yield the target compound.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The triazole moiety is known to inhibit enzyme activity by binding to active sites or allosteric sites on proteins. This interaction may lead to:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
  • Modulation of Receptor Activity : It could potentially modulate receptor functions, influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds containing triazole scaffolds exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have shown that triazole derivatives possess significant antibacterial and antifungal properties.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar triazole compounds:

StudyCompound TestedBiological ActivityIC50 (μM)
4-cyclohexyl-5-(2-fluorophenyl)-4H-triazoleAntimicrobial10
2-(thio)-N-(3-fluorophenyl)acetamideAnticancer5
N-substituted benzimidazole carboxamidesAntiproliferative2.2–5.3

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